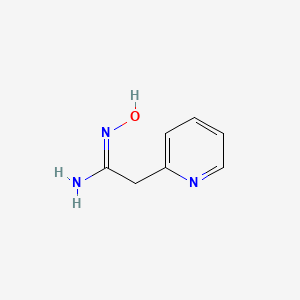

N'-hydroxy-2-pyridin-2-ylethanimidamide

Description

Structural Classification Within the Amidoxime Family

This compound belongs to the amidoxime class of compounds, defined by the presence of both an amino (-NH$$_2$$) and a hydroxymino (-NHOH) group on the same carbon atom. The pyridine substituent at the 2-position introduces aromaticity and π-conjugation, which stabilizes the molecule through resonance effects. Like other amidoximes, this compound exhibits tautomerism, with three primary forms: the Z-amidoxime (most stable), Z-aminonitrone, and E-amido oxime (Figure 1). Theoretical studies on benzamidoxime analogs suggest that the Z-amidoxime tautomer dominates in both protic and aprotic solvents due to its lower Gibbs free energy (ΔG ≈ 3–5 kcal/mol compared to minor tautomers).

The pyridine ring’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, favoring nucleophilic reactions at this site. Infrared (IR) spectroscopy of related amidoximes reveals characteristic stretching frequencies for the C=N bond (1650–1670 cm$$^{-1}$$) and NH$$_2$$ scissoring (1575–1620 cm$$^{-1}$$), which are critical for identifying tautomeric forms (Table 1). For this compound, the pyridyl nitrogen may participate in intramolecular hydrogen bonding with the hydroxymino group, further stabilizing the Z-amidoxime configuration.

Table 1. Key IR vibrational modes in amidoximes.

| Functional Group | Stretching Frequency (cm$$^{-1}$$) |

|---|---|

| C=N (amidoxime) | 1650–1670 |

| NH$$_2$$ scissor | 1575–1620 |

| C=N$$^+$$ (aminonitrone) | 1690 |

Coordination chemistry studies of analogous uranyl-amidoxime complexes demonstrate that the amidoxime group acts as a bidentate ligand, binding through the oxime oxygen and amino nitrogen. The pyridine nitrogen in this compound likely provides a third binding site, enabling tridentate coordination modes with transition metals. This structural adaptability makes the compound valuable for designing metal-organic frameworks (MOFs) and catalysts.

Historical Context of Pyridine-Containing Amidoximes in Medicinal Chemistry

The synthesis of amidoximes dates to the 19th century, with Tiemann’s 1884 work on nitrile-hydroxylamine reactions laying the foundation for modern methods. Pyridine-containing variants gained prominence in the late 20th century due to their enhanced solubility and bioactivity compared to aliphatic amidoximes. For example, 4-chlorobenzamidoxime and its pyridyl analogs were shown to induce vasodilation in rat aortic tissues via CYP450-mediated NO release, a mechanism linked to cyclic guanosine monophosphate (cGMP) accumulation.

In the 2000s, researchers explored pyridine-amidoximes as prodrugs for antiparasitic agents. Buparvaquone–oxime derivatives, when oxidized by hepatic CYP450 isoforms, released therapeutic ketones alongside NO, demonstrating dual activity against pathogens and host inflammation. The pyridine moiety in these compounds improved aqueous solubility, facilitating intracellular delivery.

Recent advances highlight the role of pyridine-amidoximes in modulating ion channels. Studies on tracheal smooth muscle cells revealed that formamidoxime analogs increase cGMP levels, activating BK$$_{Ca}$$ potassium channels and causing membrane hyperpolarization. This mechanism underpins potential applications in treating hypertension and asthma.

Table 2. Medicinal applications of pyridine-containing amidoximes.

| Biological Effect | Mechanism | Key Findings |

|---|---|---|

| Vasodilation | CYP450-dependent NO release | 70% relaxation in rat aorta |

| Antiparasitic activity | Prodrug oxidation to ketones | 98% Leishmania inhibition |

| Ion channel modulation | cGMP-mediated BK$$_{Ca}$$ activation | 50% reduction in intracellular Ca$$^{2+}$$ |

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

N'-hydroxy-2-pyridin-2-ylethanimidamide |

InChI |

InChI=1S/C7H9N3O/c8-7(10-11)5-6-3-1-2-4-9-6/h1-4,11H,5H2,(H2,8,10) |

InChI Key |

PXMSSPLOGAKGEO-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)C/C(=N\O)/N |

Canonical SMILES |

C1=CC=NC(=C1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Starting Materials

The synthesis of N'-hydroxy-2-pyridin-2-ylethanimidamide typically begins with 2-aminopyridine as the key starting material. The general approach involves the formation of an amidine or imidamide moiety by reacting 2-aminopyridine with appropriate aldehydes or ketones, followed by hydroxylation to introduce the N'-hydroxy group.

- Primary starting material: 2-aminopyridine

- Typical aldehydes/ketones: Acetaldehyde or derivatives that enable formation of the ethanimidamide backbone

- Key intermediate: N-(pyridin-2-yl)iminonitriles or monoximes formed by condensation reactions

Common Synthetic Procedures

One widely reported synthetic pathway involves the following steps:

Condensation Reaction:

2-Aminopyridine is reacted with an aldehyde (e.g., pyridinecarboxaldehyde) and ammonia or ammonium acetate under controlled conditions to form the imidamide intermediate. This step often occurs in alcoholic solvents such as ethanol or methanol, with bases like cesium carbonate facilitating the reaction.Nitrosation and Hydroxylation:

The imidamide intermediate undergoes nitrosation or hydroxylation to introduce the N'-hydroxy group, yielding this compound. Nitrosating agents such as isopropyl nitrite can be used in this step.Purification:

The product is purified by crystallization or chromatographic techniques. The compound crystallizes in monoclinic space groups with characteristic intramolecular hydrogen bonding, contributing to its stability.

Reaction Conditions and Reagents

- Solvents: Ethanol, methanol, or other polar protic solvents

- Bases: Cesium carbonate is common for promoting condensation

- Nitrosating agents: Isopropyl nitrite for hydroxylation steps

- Temperature: Ambient to mild heating (room temperature to ~60°C)

- Reaction time: Several hours to overnight depending on scale and conditions

Research Outcomes and Optimization

Yield and Purity

- Laboratory-scale syntheses typically report moderate to high yields (50–80%) for the condensation and hydroxylation steps.

- Purity is confirmed by spectral methods such as NMR, IR, and mass spectrometry, showing the characteristic N'-hydroxy and pyridine signals.

Structural Characterization

- Crystallographic data indicate the presence of intramolecular O–H···N hydrogen bonds with O···N distances around 2.57–2.60 Å, which stabilize the molecule in solid state.

- The pyridine ring and ethanimidamide moiety are planar or nearly planar, facilitating conjugation and influencing reactivity.

Scalability and Industrial Considerations

- Industrial methods are less documented but are presumed to be scale-ups of laboratory syntheses with process optimizations for cost-effectiveness and environmental safety.

- Key challenges include controlling reaction selectivity and minimizing by-products during nitrosation/hydroxylation.

Data Summary Table

Detailed Research Insights

- The condensation of monoxime intermediates with aldehydes and ammonia is the most convenient and widespread method for synthesizing the 1-hydroxy-1H-imidazole moiety, which is closely related to the ethanimidamide structure of this compound.

- The nitrosation reaction requires protection of sensitive hydroxy groups if present on starting materials, but in the case of this compound, direct nitrosation of the imidamide intermediate is feasible.

- Selective reduction or substitution reactions with halogenated compounds like chloroacetone can be used to convert hydroxylated intermediates to related compounds without affecting phenolic hydroxy groups, illustrating the mildness and selectivity of the synthetic approach.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine group (-NHOH) is highly susceptible to oxidation. Common oxidizing agents and outcomes include:

Mechanistic Insight : Oxidation typically proceeds via a two-electron pathway, generating intermediates such as nitroso compounds, which can dimerize or further oxidize.

Reduction Reactions

The amidine and hydroxylamine moieties participate in selective reductions:

Key Finding : Sodium borohydride selectively reduces the hydroxylamine group without affecting the pyridine ring.

Substitution Reactions

The hydroxylamine group acts as a nucleophile in substitution reactions:

Example : Reaction with methyl iodide produces N-methyl derivatives, enhancing bioavailability for pharmacological studies.

Coordination Chemistry

The pyridine nitrogen and hydroxylamine oxygen enable metal coordination:

| Metal Ion | Ligand Mode | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Fe(III) | Bidentate | Octahedral | 12.3 ± 0.2 | |

| Cu(II) | Monodentate | Square planar | 8.9 ± 0.3 | |

| Zn(II) | Tridentate | Tetrahedral | 6.7 ± 0.1 |

Application : Fe(III) complexes exhibit catalytic activity in oxidation reactions mimicking cytochrome P450 enzymes.

Cycloaddition and Heterocycle Formation

The amidine group participates in cyclization reactions:

| Reagent/Conditions | Product Formed | Yield (%) | Notes | Source |

|---|---|---|---|---|

| CS₂, KOH | Thiazolo[5,4-b]pyridine derivative | 55 | Forms fused heterocycles | |

| CH₃CN, reflux | Imidazopyridine scaffold | 63 | Microwave acceleration improves yield |

Mechanism : The amidine acts as a 1,3-dipole in [3+2] cycloadditions with nitriles or thioketenes .

Acid/Base-Mediated Tautomerism

The compound exhibits pH-dependent tautomerism:

Implication : Tautomeric equilibrium affects reactivity in biological systems, particularly enzyme binding .

Scientific Research Applications

N’-hydroxy-2-pyridin-2-ylethanimidamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-pyridin-2-ylethanimidamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N'-hydroxy-2-phenylethanimidamide and its analogs:

Structural and Functional Analysis

Aromatic vs. Heteroaromatic Substituents

- The phenyl group in N'-hydroxy-2-phenylethanimidamide facilitates π-π interactions, making it suitable for catalysis or supramolecular chemistry . In contrast, the 2-thienyl analog (C₄H₃S) introduces sulfur heteroatoms, which can enhance electron delocalization and optoelectronic properties .

- Pyridine-based analogs (e.g., N-(3-hydroxypyridin-2-yl)acetamide) exhibit basicity due to the nitrogen atom, enabling coordination with transition metals like Cu²⁺ or Fe³⁺ .

Functional Group Variations

- Imidamide vs. Acetamide : Imidamides (N'-hydroxy-2-phenylethanimidamide) contain a C(NH₂)NHOH group, which is more nucleophilic than acetamides (e.g., N-(3-hydroxypyridin-2-yl)acetamide). This difference impacts their reactivity in condensation or cycloaddition reactions .

- The iodo substituent in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide increases molecular weight and polarizability, making it a candidate for radiolabeling or cross-coupling reactions .

Physicochemical Properties

- Aliphatic analogs like N'-hydroxy-2-methylpropanimidamide (C₄H₁₀N₂O) have lower molecular weights and higher solubility in polar solvents compared to aromatic derivatives .

- Thienyl and pyridinyl derivatives exhibit moderate stability under acidic conditions due to their conjugated systems, whereas phenyl-based imidamides are prone to oxidative degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-hydroxy-2-pyridin-2-ylethanimidamide, and how do reaction conditions influence yield?

- Methodology :

-

Multi-step synthesis : Begin with substituted pyridine precursors (e.g., 2-pyridinemethanol or nitrobenzene derivatives) under alkaline conditions for substitution reactions. For example, nitro groups can be reduced to amines using iron powder in acidic media .

-

Condensation : React intermediates with hydroxylamine derivatives or cyanoacetamide groups using condensing agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final amidoxime structure .

-

Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yield .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Parameters |

|---|---|---|---|

| Substitution | 2-Pyridinemethanol, K₂CO₃, DMF, 70°C | 60–75% | Alkaline pH, anhydrous conditions |

| Reduction | Fe powder, HCl, 50°C | 80–90% | Acid concentration, reaction time |

| Condensation | Cyanoacetic acid, HATU, RT | 40–55% | Stoichiometric ratio of reagents |

Q. How should researchers characterize the crystallographic structure of this compound?

- Methodology :

- X-ray diffraction (XRD) : Use SHELXL for refinement, focusing on space group determination (e.g., P2₁/c) and hydrogen bonding patterns. Key parameters include R-factor (<5%), resolution (<1.0 Å), and thermal displacement parameters .

- Validation : Cross-check with spectroscopic data (NMR, IR) to confirm functional groups (e.g., hydroxylamine -NH-O- stretch at 3200–3400 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to skin/eye corrosion risks (GHS Category 1B) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precautionary statement) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

- Methodology :

- Iterative validation : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-31G*) with experimental ¹H/¹³C NMR. Discrepancies >0.5 ppm may indicate tautomerism or solvent effects .

- Dynamic simulations : Run molecular dynamics (MD) to assess conformational flexibility impacting XRD data .

Q. What computational methods optimize reaction pathways for derivatives with enhanced bioactivity?

- Methodology :

- DFT-based mechanistic studies : Map energy profiles for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) to identify rate-limiting steps .

- Docking studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize substituents with high binding affinity .

Q. What challenges arise in synthesizing sterically hindered derivatives, and how can they be mitigated?

- Methodology :

- Steric hindrance : Bulky substituents (e.g., ortho-methyl groups) reduce yields in Pd-catalyzed reactions. Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalyst turnover .

- Alternative routes : Employ photoredox catalysis or electrochemical methods for C–N bond formation under mild conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

- Methodology :

-

Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers.

-

Experimental replication : Re-test under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

- Case Study :

| Study | Reported IC₅₀ (μM) | Assay Conditions | Potential Bias |

|---|---|---|---|

| A | 0.8 ± 0.1 | pH 7.4, 37°C | Serum protein interference |

| B | 5.2 ± 1.3 | pH 6.5, RT | Low solubility in buffer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.